molecular formula C19H27N5O2 B7074152 N-(imidazo[1,2-a]pyridin-7-ylmethyl)-4-(oxan-4-ylmethyl)piperazine-1-carboxamide

N-(imidazo[1,2-a]pyridin-7-ylmethyl)-4-(oxan-4-ylmethyl)piperazine-1-carboxamide

Cat. No.: B7074152
M. Wt: 357.4 g/mol
InChI Key: LTIDGYBFDVMBKG-UHFFFAOYSA-N
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Description

N-(imidazo[1,2-a]pyridin-7-ylmethyl)-4-(oxan-4-ylmethyl)piperazine-1-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by the presence of an imidazo[1,2-a]pyridine ring, a piperazine ring, and an oxane (tetrahydropyran) ring

Properties

IUPAC Name

N-(imidazo[1,2-a]pyridin-7-ylmethyl)-4-(oxan-4-ylmethyl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N5O2/c25-19(21-14-17-1-5-23-6-4-20-18(23)13-17)24-9-7-22(8-10-24)15-16-2-11-26-12-3-16/h1,4-6,13,16H,2-3,7-12,14-15H2,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTIDGYBFDVMBKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1CN2CCN(CC2)C(=O)NCC3=CC4=NC=CN4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(imidazo[1,2-a]pyridin-7-ylmethyl)-4-(oxan-4-ylmethyl)piperazine-1-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the imidazo[1,2-a]pyridine core, which can be synthesized through cyclization reactions involving appropriate precursors. The piperazine ring is then introduced through nucleophilic substitution reactions, followed by the attachment of the oxane ring via etherification or similar reactions. The final step involves the formation of the carboxamide group through amidation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

N-(imidazo[1,2-a]pyridin-7-ylmethyl)-4-(oxan-4-ylmethyl)piperazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the specific reaction being carried out.

Major Products

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions may produce a variety of substituted derivatives.

Scientific Research Applications

N-(imidazo[1,2-a]pyridin-7-ylmethyl)-4-(oxan-4-ylmethyl)piperazine-1-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.

    Industry: Utilized in the development of new materials, catalysts, and other industrial applications.

Mechanism of Action

The mechanism of action of N-(imidazo[1,2-a]pyridin-7-ylmethyl)-4-(oxan-4-ylmethyl)piperazine-1-carboxamide involves its interaction with specific molecular targets and pathways. These may include binding to enzymes, receptors, or other proteins, leading to modulation of their activity. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other heterocyclic compounds with imidazo[1,2-a]pyridine, piperazine, or oxane rings. Examples include:

Uniqueness

N-(imidazo[1,2-a]pyridin-7-ylmethyl)-4-(oxan-4-ylmethyl)piperazine-1-carboxamide is unique due to its specific combination of structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

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